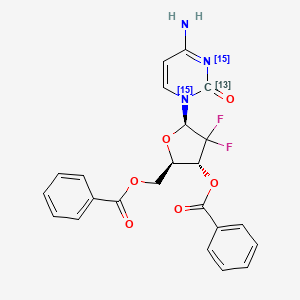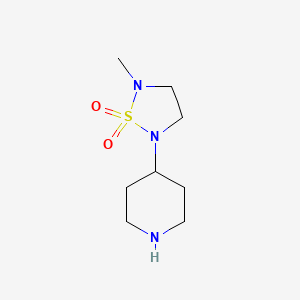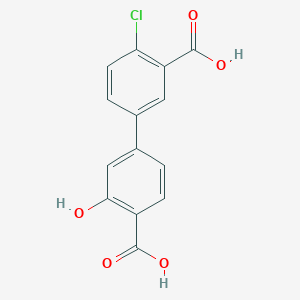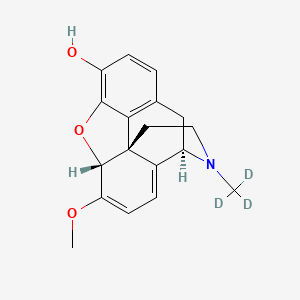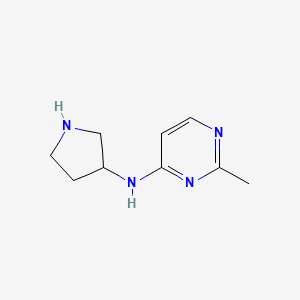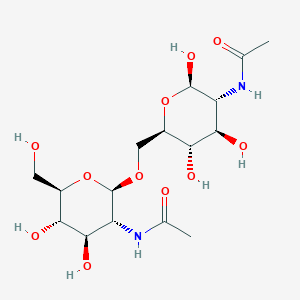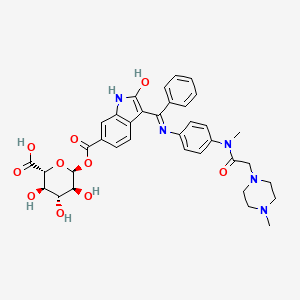
(R)-Fesoterodine Fumarate Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Fesoterodine Fumarate Impurity E is a chemical compound that is often encountered as a byproduct or impurity in the synthesis of ®-Fesoterodine Fumarate. ®-Fesoterodine Fumarate is a medication used to treat overactive bladder symptoms. Impurities like ®-Fesoterodine Fumarate Impurity E are important to identify and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fesoterodine Fumarate Impurity E typically involves multiple steps, starting from basic organic compounds. The specific synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core chemical structure through a series of organic reactions such as alkylation, acylation, or condensation reactions.
Functional Group Modifications: Introduction or modification of functional groups to achieve the desired chemical properties. This may involve reactions like oxidation, reduction, or substitution.
Purification: The final step involves purification techniques such as crystallization, distillation, or chromatography to isolate ®-Fesoterodine Fumarate Impurity E from other byproducts.
Industrial Production Methods
In an industrial setting, the production of ®-Fesoterodine Fumarate Impurity E is closely monitored to minimize its presence in the final pharmaceutical product. This involves:
Optimizing Reaction Conditions: Adjusting parameters like temperature, pressure, and pH to favor the formation of the desired product while minimizing impurities.
Advanced Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) and other advanced techniques to separate and quantify impurities.
Chemical Reactions Analysis
Types of Reactions
®-Fesoterodine Fumarate Impurity E can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction where one functional group is replaced by another.
Hydrolysis: Reaction with water to break chemical bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or cyanide ions.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Hydrolysis: Formation of alcohols, acids, or amines.
Scientific Research Applications
®-Fesoterodine Fumarate Impurity E has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical products.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential side effects.
Industry: Used in the development and optimization of pharmaceutical manufacturing processes to ensure product purity and safety.
Mechanism of Action
The mechanism of action of ®-Fesoterodine Fumarate Impurity E is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure may allow it to interact with biological targets similarly to ®-Fesoterodine Fumarate, potentially affecting the same molecular pathways involved in the treatment of overactive bladder symptoms.
Comparison with Similar Compounds
Similar Compounds
®-Fesoterodine Fumarate: The parent compound used to treat overactive bladder.
Tolterodine: Another medication used for similar indications.
Oxybutynin: A different compound used to treat overactive bladder.
Uniqueness
®-Fesoterodine Fumarate Impurity E is unique in its specific chemical structure and formation pathway. Unlike the active pharmaceutical ingredients, it is considered an impurity and is typically present in much smaller quantities. Its identification and control are crucial for ensuring the safety and efficacy of the final pharmaceutical product.
Properties
Molecular Formula |
C26H35NO4 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C26H35NO4/c1-17(2)26(30)31-24-13-12-21(25(28)29)16-23(24)22(20-10-8-7-9-11-20)14-15-27(18(3)4)19(5)6/h7-13,16-19,22H,14-15H2,1-6H3,(H,28,29)/t22-/m1/s1 |
InChI Key |
XGHMZCHFAYDLGS-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


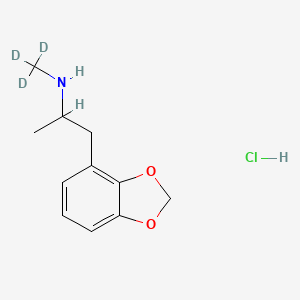
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
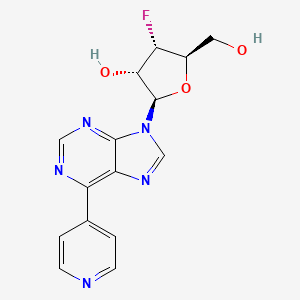
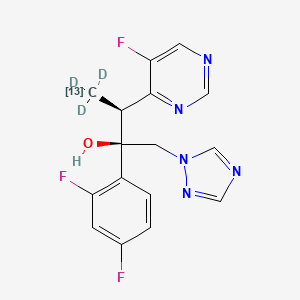
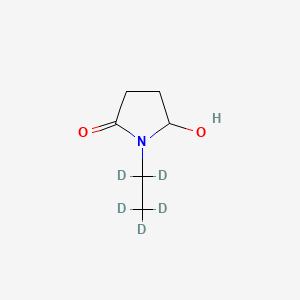
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
